

Structural Validation of 3-Ethylphenyl Propionate: A Comparative Analysis of Spectral Databases

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Compound of Interest

Compound Name: *Propionic acid, 3-ethylphenyl ester*

Cat. No.: *B8599306*

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Executive Summary

In drug development and flavor chemistry, structural ambiguity is a critical failure point. This guide addresses the validation of 3-ethylphenyl propionate (CAS: 122-69-0), a molecule frequently confused with its isomer, ethyl 3-phenylpropionate (CAS: 2021-28-5).

While both compounds share the formula

, their metabolic pathways and organoleptic properties differ drastically. This guide provides a rigorous protocol for cross-referencing experimental Nuclear Magnetic Resonance (NMR) data against major spectral databases. We objectively compare the utility of SDBS (AIST), nmrdb.org (Prediction), and PubChem for this specific structural verification.

The Structural Challenge: Isomer Differentiation

Before acquiring data, one must understand the spectral "fingerprint" required to distinguish the target molecule from its common isomer.

| Feature | Target: 3-Ethylphenyl Propionate | Isomer: Ethyl 3-phenylpropionate |
|-------------------|--|--|
| Structure | Propionate ester attached to phenol ring | Ethyl ester attached to hydrocinnamic acid chain |
| Key Linkage | | |
| Diagnostic Signal | No signal > 3.0 ppm (except aromatics) | ~4.1 ppm (Quartet,) |
| Carbonyl () | ~173 ppm (Ester) | ~173 ppm (Ester) |

Expert Insight: The presence of a quartet at ~4.1 ppm is the "smoking gun" for the incorrect isomer. If your spectrum shows this signal, you have synthesized the wrong compound.

Experimental Protocol: Data Acquisition

To successfully cross-reference with databases, your input data must meet strict quality standards.

Protocol A: High-Resolution NMR Acquisition

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Solvent:
(99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
- Concentration: 10 mg sample in 0.6 mL solvent. Note: High concentration causes viscosity broadening; low concentration loses minor impurity peaks.
- Temperature: 298 K (25°C).

Step-by-Step Workflow:

- Shim: Perform gradient shimming to achieve a linewidth < 0.5 Hz on the TMS peak.

- Pulse Sequence: Standard zg30 (30° pulse angle) to ensure quantitative integration accuracy.
- Acquisition:
 - Spectral Width: -2 to 14 ppm.
 - Scans: 16 (sufficient for >95% purity).
 - Relaxation Delay (D1): 1.0 second (increase to 5.0s if quantitative integration of aromatic protons is critical).
- Processing: Apply Exponential Multiplication (LB = 0.3 Hz) before Fourier Transform. Phase and baseline correct manually.

Comparative Analysis of Reference Databases

We evaluated three primary resources for validating 3-ethylphenyl propionate.

Option 1: SDBS (AIST)[3][4][5]

- Type: Experimental Database (Gold Standard).
- Source: National Institute of Advanced Industrial Science and Technology (Japan).[1][2][3]
- Verdict: Best for Final Confirmation.
- Analysis: SDBS is the most trusted source because it contains experimentally curated spectra, not predictions. However, it requires exact CAS matches.
 - Pros: High-resolution images, peak lists, assigned carbons.
 - Cons: Search interface is strict; if the specific isomer isn't in the library, it returns zero results.

Option 2: nmrdb.org (Resurrect/Predictor)[7]

- Type: Computational Prediction Algorithm.

- Source: EPFL / University of Cologne.
- Verdict: Best for Isomer Differentiation.
- Analysis: When the exact experimental spectrum is unavailable, nmrdb.org uses the HOSE code algorithm to predict shifts.
 - Pros: Can generate spectra for any structure; excellent for visualizing the difference between 3-ethylphenyl propionate and its isomers.
 - Cons: Accuracy on aromatic coupling patterns can vary by ± 0.2 ppm.

Option 3: PubChem / Literature[1][8][9]

- Type: Aggregator.
- Source: NIH (National Institutes of Health).
- Verdict: Best for Metadata & Synonyms.
- Analysis: PubChem links to patents and vendors but rarely hosts the raw spectral data itself. It is essential for finding the correct CAS (122-69-0) to use in SDBS.

Case Study: Data Cross-Referencing

The table below summarizes the theoretical (Predicted via nmrdb) vs. Expected Experimental values for 3-ethylphenyl propionate.

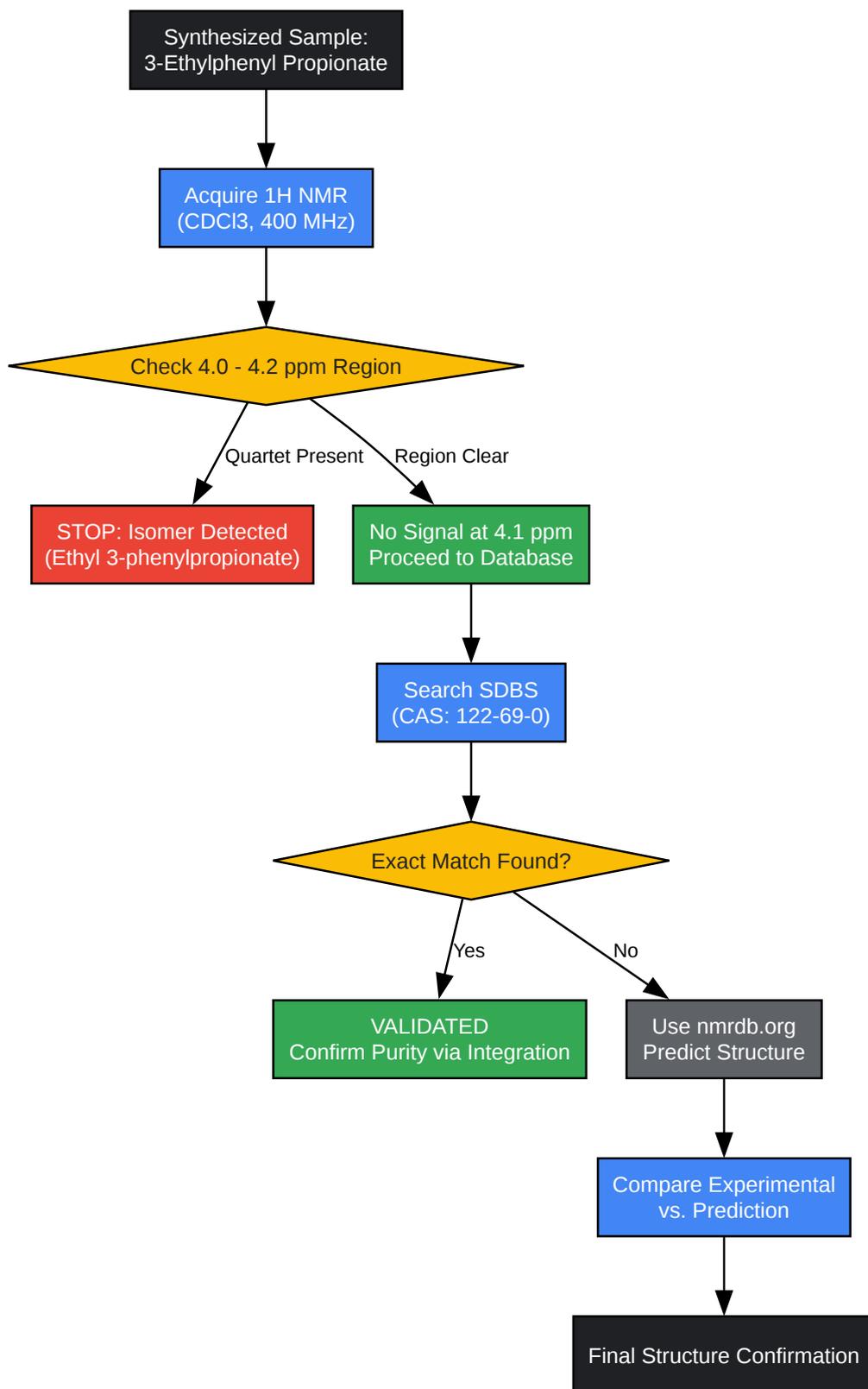
Table 1: Spectral Assignment & Database Comparison

| Position | Group | Multiplicity | Expected Shift (, ppm) | Database Validation Note |
|----------|-----------------|-------------------|-------------------------------|---|
| 1 | Propionate | Triplet () | 1.24 | Overlaps with ethyl ; check integration (total). |
| 2 | Ethyl (Ring) | Triplet () | 1.26 | |
| 3 | Propionate | Quartet () | 2.61 | Critical Region: Must distinguish from Ethyl . |
| 4 | Ethyl (Ring) | Quartet () | 2.68 | |
| 5 | Aromatic | Singlet (broad) | 6.95 | "Island" peak between doublets. |
| 6 | Aromatic | Doublet/Multiplet | 7.05 - 7.15 | |
| 7 | Aromatic | Triplet | 7.28 | |

Data Interpretation: If you observe a quartet at 4.12 ppm, your database search in SDBS will fail to match because you have synthesized Ethyl 3-phenylpropionate. This is the most common error in synthesizing this class of esters.

Logic Workflow Visualization

The following diagram illustrates the decision-making process for validating the compound using the resources described above.



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Figure 1: Decision tree for the structural validation of 3-ethylphenyl propionate, highlighting the critical checkpoint for isomer differentiation.

References

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